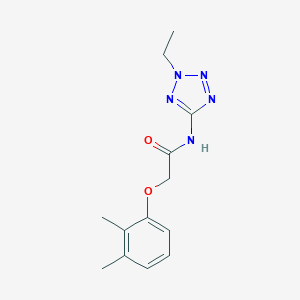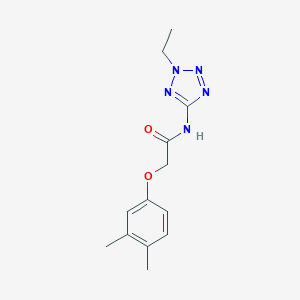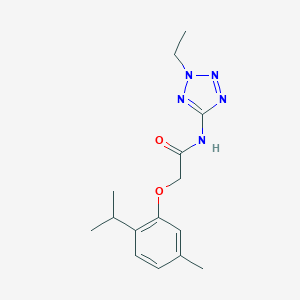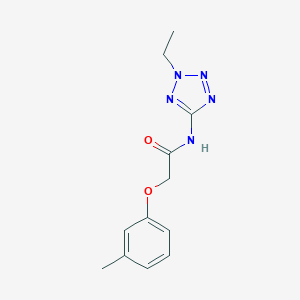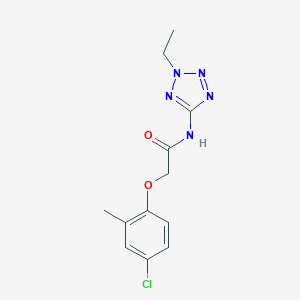
N-(1,3-benzodioxole-5-carbonyl)morpholine-4-carboximidothioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxole-5-carbonyl)morpholine-4-carboximidothioic acid, also known as BMVC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BMVC is a thiol reactive compound that can be used for the modification of proteins and peptides.
Mécanisme D'action
N-(1,3-benzodioxole-5-carbonyl)morpholine-4-carboximidothioic acid reacts with the thiol group of cysteine residues in proteins and peptides. The reaction forms a covalent bond between the thiol group and this compound, resulting in the modification of the protein or peptide. The modification can be used for further conjugation with other molecules or for the detection of the protein or peptide.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides. The modification with this compound does not affect the activity, stability, or conformation of the protein or peptide. This makes this compound an ideal reagent for the modification of proteins and peptides for various applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1,3-benzodioxole-5-carbonyl)morpholine-4-carboximidothioic acid in lab experiments include its ease of synthesis, minimal effects on the biochemical and physiological properties of proteins and peptides, and its potential applications in various fields. The limitations of using this compound include its limited solubility in water and its instability in the presence of reducing agents.
Orientations Futures
There are several future directions for the use of N-(1,3-benzodioxole-5-carbonyl)morpholine-4-carboximidothioic acid in scientific research. One potential application is in the development of targeted drug delivery systems using antibody-drug conjugates. This compound can be used to modify the antibody, which can then be conjugated with a drug for targeted delivery to specific cells or tissues. Another potential application is in the development of biosensors for the detection of biomolecules. This compound can be used to modify the sensing element of the biosensor, which can then be used for the detection of specific biomolecules. Additionally, this compound can be used for the modification of other molecules, such as nucleic acids, for various applications.
Méthodes De Synthèse
N-(1,3-benzodioxole-5-carbonyl)morpholine-4-carboximidothioic acid can be synthesized by the reaction of 4-morpholinecarboxylic acid with 1,3-benzodioxole-5-carbonyl chloride followed by the reaction with thiourea. The final product is obtained by the hydrolysis of the resulting intermediate. The synthesis of this compound is a straightforward process and can be performed in a laboratory setting.
Applications De Recherche Scientifique
N-(1,3-benzodioxole-5-carbonyl)morpholine-4-carboximidothioic acid has been extensively used in scientific research for the modification of proteins and peptides. It can be used to introduce a thiol group into a protein or peptide, which can then be used for further modification or conjugation with other molecules. This compound has been used in the preparation of antibody-drug conjugates, which are used for targeted drug delivery. It has also been used in the development of biosensors for the detection of biomolecules.
Propriétés
Formule moléculaire |
C13H14N2O4S |
|---|---|
Poids moléculaire |
294.33 g/mol |
Nom IUPAC |
N-(1,3-benzodioxole-5-carbonyl)morpholine-4-carboximidothioic acid |
InChI |
InChI=1S/C13H14N2O4S/c16-12(14-13(20)15-3-5-17-6-4-15)9-1-2-10-11(7-9)19-8-18-10/h1-2,7H,3-6,8H2,(H,14,16,20) |
Clé InChI |
SUPNXSJZTFJWGA-UHFFFAOYSA-N |
SMILES isomérique |
C1COCCN1C(=NC(=O)C2=CC3=C(C=C2)OCO3)S |
SMILES |
C1COCCN1C(=S)NC(=O)C2=CC3=C(C=C2)OCO3 |
SMILES canonique |
C1COCCN1C(=NC(=O)C2=CC3=C(C=C2)OCO3)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251256.png)
![2-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251259.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251260.png)
![4-cyano-2-fluoro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251263.png)
![2-(3,5-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251264.png)
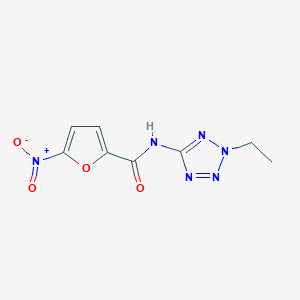
![4-ethyl-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide](/img/structure/B251266.png)
